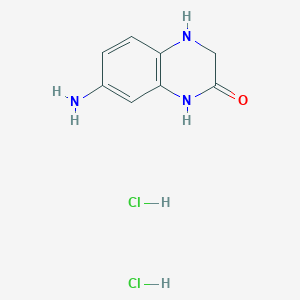

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride

Description

Core Quinoxaline Skeleton Analysis

The structural foundation of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride rests upon the quinoxaline core, a heterocyclic system comprising a fused benzene ring and pyrazine ring. Quinoxaline itself is characterized as a colorless oil with melting point slightly above room temperature. The modification to create the target compound introduces significant structural variations to this basic framework.

The parent quinoxaline structure maintains complete aromaticity across both rings, with nitrogen atoms positioned at the 1 and 4 positions. However, in this compound, several key modifications alter the electronic distribution and molecular geometry:

The 3,4-dihydro modification introduces saturation between the C3-C4 positions, disrupting the aromaticity of the pyrazine portion while preserving the aromatic character of the benzene ring.

The 2(1H)-one functionality incorporates a carbonyl group at position 2, creating an amide-like structure with the adjacent nitrogen at position 1.

The bond lengths within this core structure provide critical information about electron distribution. Based on crystallographic studies of similar compounds, the C-N bonds within the quinoxaline core typically range between 1.29-1.39 Å, with the carbonyl C=O bond measuring approximately 1.21-1.22 Å. The disruption of complete conjugation through the 3,4-dihydro modification creates an asymmetry in the electronic structure, resulting in non-uniform bond lengths throughout the heterocyclic system.

Table 1.1: Characteristic Bond Lengths in the Quinoxaline Core Structure

The molecular weight of the target compound is 236.10 g/mol, with a molecular formula of C8H11Cl2N3O. The presence of three nitrogen atoms (one in the amino group and two in the heterocyclic ring) along with the carbonyl oxygen provides multiple sites for potential intermolecular interactions, including hydrogen bonding and salt formation.

Positional Isomerism in Amino-Substituted Dihydroquinoxalinones

The position of the amino substituent on the quinoxaline core significantly influences the electronic properties, reactivity patterns, and three-dimensional conformation of the resulting molecule. In this compound, the amino group occupies position 7 on the benzene portion of the fused ring system. This positioning creates a distinct electronic environment compared to its positional isomers.

Several amino-substituted dihydroquinoxalinones have been characterized in the literature, allowing for comparative analysis:

Table 1.2: Comparative Analysis of Amino-Substituted Dihydroquinoxalinones

The position of the amino group creates distinct electronic effects through resonance and inductive mechanisms. When located at position 7 (as in the target compound), the amino group primarily influences the electron density of the benzene ring through its electron-donating properties. This results in increased electron density at the ortho and para positions relative to the amino group. Specifically:

The amino group at position 7 is para to the N1 position, allowing for extended conjugation that can stabilize positive charges at the N1 position.

This positional relationship differs significantly from 6-amino derivatives, where the amino group is meta to N1, limiting direct conjugation effects.

The 7-position places the amino group in proximity to form potential intramolecular hydrogen bonds with the carbonyl oxygen at position 2, depending on the molecular conformation.

Infrared spectroscopic analysis of these positional isomers reveals characteristic differences in absorption patterns. The 7-amino derivative typically shows distinct N-H stretching frequencies around 3300-3500 cm⁻¹, with the exact values influenced by the degree of hydrogen bonding.

Protonation States in Dihydrochloride Salt Formation

The dihydrochloride salt formation in 7-Amino-3,4-dihydroquinoxalin-2(1H)-one involves protonation at two distinct nitrogen sites within the molecule. Understanding these protonation states is crucial for elucidating the compound's physical properties, solubility characteristics, and chemical reactivity.

The molecule contains three potential protonation sites:

- The ring nitrogen at position 4 (N4)

- The exocyclic amino nitrogen at position 7

- The nitrogen at position 1 (N1)

The carbonyl oxygen at position 2 could theoretically accept a proton, but this would be highly unfavorable due to the loss of resonance stabilization.

Based on comparative analysis with similar structures and known protonation behaviors of quinoxaline derivatives, the most likely protonation sequence can be determined:

Table 1.3: Protonation Sites and Corresponding pKa Values in 7-Amino-3,4-dihydroquinoxalin-2(1H)-one

| Protonation Site | Approximate pKa | Factors Affecting Protonation |

|---|---|---|

| Exocyclic amino group (7-position) | 4.5-5.5 | Resonance with benzene ring; electron-withdrawing effect of heterocyclic system |

| Ring nitrogen (N4) | 2.5-3.5 | Influenced by carbonyl at position 2; reduced basicity due to partial conjugation |

| Ring nitrogen (N1) | <1 | Significantly reduced basicity due to amide-like character; unlikely to be protonated under normal conditions |

The dihydrochloride salt formation thus likely involves protonation of the exocyclic amino group and the ring nitrogen at position 4, resulting in a dicationic species. This protonation pattern explains the observed solubility properties of the compound, which shows enhanced water solubility compared to its neutral form due to the increased polarity from the two positive charges.

The protonation states can be verified through pH-dependent nuclear magnetic resonance (NMR) studies, where characteristic shifts in the proton signals associated with the nitrogen environments can be observed. Typically, upon protonation:

- The signals for the amino protons shift downfield from approximately 5-6 ppm to 7-8 ppm.

- The proton at N4 (when present in the dihydro form) experiences a significant downfield shift from approximately 4.5-5.5 ppm to 8-9 ppm.

The formation of the dihydrochloride salt also impacts the crystal packing arrangements due to the introduction of chloride counterions, which form ionic interactions with the protonated nitrogen sites. These interactions often result in extended networks within the crystal structure, creating specific patterns of hydrogen bonding that influence the compound's physical properties, including melting point and solubility.

Comparative Crystallographic Studies with Analogous Dihydroquinoxaline Derivatives

The crystallographic properties of this compound can be compared with structurally related quinoxaline derivatives to elucidate similarities and differences in molecular conformation and crystal packing arrangements. While direct crystallographic data for the target compound is limited in the available literature, comparative analysis with analogous structures provides valuable insights.

Several quinoxaline derivatives have been characterized crystallographically, allowing for structural comparisons:

Table 1.4: Crystallographic Parameters of Selected Quinoxaline Derivatives

Based on these comparative structures, several key features of this compound can be predicted:

Molecular Conformation : The dihydro modification at positions 3,4 introduces non-planarity into the heterocyclic portion of the molecule. X-ray crystallographic analyses of related dihydroquinoxalines reveal that the heterocyclic ring adopts a boat-like conformation, with dihedral angles between the benzene ring and the mean plane of the pyrazine ring typically measuring 30-38°. The specific angle in 1,4-diacetyl-1,4-dihydroquinoxaline was reported as 33.3°.

Bond Length Variations : The disruption of complete conjugation in the heterocyclic ring leads to characteristic bond length alternations. In particular, the C(2)-C(3) bond in similar dihydroquinoxaline derivatives measures approximately 1.316 Å, which is intermediate between typical single and double bond lengths, indicating partial double bond character.

Crystal Packing Arrangements : The presence of both hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygen, chloride counterions) in the target compound suggests an extensive hydrogen bonding network in the crystal structure. Similar quinoxaline derivatives show two main factors determining their packing schemes:

Solvent Inclusion : Many crystallographically characterized quinoxalinone derivatives form hydrates or include solvent molecules in their crystal structures. This tendency is evident in 6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione dihydrate and 6,7-dimethoxy-1,4-dihydro-2,3-quinoxalinedione hydrate. The propensity for water inclusion is likely related to the formation of favorable hydrogen bonding interactions with the polar functional groups present in these molecules.

The introduction of an amino group at position 7 in the target compound creates additional possibilities for hydrogen bonding, potentially altering the crystal packing compared to non-amino-substituted analogues. Furthermore, the dihydrochloride salt formation introduces chloride counterions that can participate in hydrogen bonding with N-H groups, creating more complex three-dimensional networks within the crystal structure.

Propriétés

IUPAC Name |

7-amino-3,4-dihydro-1H-quinoxalin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O.2ClH/c9-5-1-2-6-7(3-5)11-8(12)4-10-6;;/h1-3,10H,4,9H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOXORFTTKAYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674206 | |

| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860503-30-6 | |

| Record name | 7-Amino-3,4-dihydroquinoxalin-2(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Core Formation

The quinoxalin-2(1H)-one ring system is typically synthesized starting from substituted nitrobenzene derivatives, such as 4-chloro-2-fluoronitrobenzene or 2,4-difluoronitrobenzene. These undergo nucleophilic aromatic substitution with ethyl 2-aminoacetate in the presence of potassium carbonate in dimethylformamide (DMF), followed by reduction and mild oxidation to yield quinoxalin-2-one intermediates.

Introduction of the 7-Amino Group

Nitration of quinoxalin-2-one derivatives is performed according to established literature methods, introducing a nitro group at the 7-position. Subsequent catalytic hydrogenation using 10% palladium on carbon (Pd–C) in ethanol under mild conditions reduces the nitro group to the amino group without over-reduction of other sensitive sites.

Reduction Methods

Reduction of certain halogenated quinoxalin-2-one intermediates to the corresponding amino derivatives can be challenging due to competing hydrogenolysis of halogen atoms. Alternative methods include:

- Catalytic hydrogenation with Pd–C, formic acid, and triethylamine in DMF (Method A),

- Protection of sensitive nitrogen sites with tert-butoxycarbonyl (tert-Boc) groups before reduction (Method B),

- Reduction using iron powder in concentrated hydrochloric acid and methanol for substrates prone to dehalogenation (Method C).

Salt Formation

The dihydrochloride salt is typically prepared by treatment of the free base with hydrochloric acid under controlled conditions to enhance solubility and stability, which is crucial for pharmaceutical applications.

Reaction Optimization and Yields

Table 1 summarizes key reaction conditions and yields for the synthesis of 7-aminoquinoxalin-2-one derivatives, including the dihydrochloride salt.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic aromatic substitution | Ethyl 2-aminoacetate, K2CO3, DMF | 70-85 | Efficient substitution on nitrobenzene |

| Nitration | Standard nitration protocols | 60-75 | Selective nitration at 7-position |

| Catalytic hydrogenation | 10% Pd–C, EtOH, mild conditions | 80-90 | Reduction of nitro to amino group |

| Alternative reduction (Method C) | Fe powder, conc. HCl, MeOH | 65-75 | For halogenated substrates |

| Salt formation | HCl treatment | Quantitative | Formation of dihydrochloride salt |

Detailed Research Findings

- The catalytic hydrogenation method (Method A) is generally preferred due to mild conditions and high selectivity but may cause dehalogenation in halogenated derivatives.

- Protection of nitrogen atoms with tert-Boc groups before reduction (Method B) improves yields and prevents side reactions.

- The iron powder reduction in acidic medium (Method C) is a valuable alternative for substrates sensitive to hydrogenolysis.

- The synthetic approach allows for diverse functionalization, enabling the preparation of various analogues by direct coupling reactions without the need for stringent anhydrous conditions or special activation steps.

- The dihydrochloride salt form enhances the compound's pharmaceutical properties, including solubility and stability.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Method A (Pd–C hydrogenation) | Mild, selective reduction of nitro group | High yield, mild conditions | Risk of dehalogenation in halogenated substrates |

| Method B (tert-Boc protection + reduction) | Protection of nitrogen sites before reduction | Prevents side reactions, improved yield | Additional protection/deprotection steps required |

| Method C (Fe powder reduction) | Acidic reduction for sensitive substrates | Avoids dehalogenation | Moderate yield, harsher conditions |

| Salt formation with HCl | Formation of dihydrochloride salt | Improved solubility and stability | Requires controlled acid treatment |

Analyse Des Réactions Chimiques

Types of Reactions

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Applications De Recherche Scientifique

Chemical Synthesis and Research

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of more complex quinoxaline derivatives. Its structural features allow for various chemical modifications, making it a valuable intermediate in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, leading to diverse products that have applications in pharmaceuticals and materials science.

Biological Activities

Antimicrobial Properties

Research has indicated that 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride exhibits potential antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

One of the most promising applications of this compound is in cancer therapy. Recent studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold have shown cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231), with IC50 values ranging from 0.1 to 7.6 μM .

Case Study: Antitumor Activity

A study evaluated the antitumor properties of several derivatives based on the 7-aminoquinoxaline structure. The findings revealed that these compounds could effectively inhibit tumor cell proliferation under both normoxic and hypoxic conditions. Notably, certain derivatives demonstrated enhanced activity against multidrug-resistant cancer cells by circumventing P-glycoprotein overexpression .

Industrial Applications

Dyes and Pigments

In addition to its biological applications, this compound is utilized in the development of dyes and pigments due to its chemical stability and reactivity. The ability to modify its structure allows for the creation of colorants with specific properties suitable for various industrial applications.

Summary Table of Applications

| Application Area | Specific Uses | Example Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex quinoxaline derivatives | Versatile intermediate in organic synthesis |

| Biological Activity | Antimicrobial and anticancer properties | Significant cytotoxicity against MCF7 cells |

| Mechanism of Action | Modulation of enzyme activity | Influences apoptosis pathways |

| Industrial Use | Development of dyes and pigments | Chemical stability enhances colorant properties |

Mécanisme D'action

The mechanism of action of 7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

Compound 8h : 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-1-cyclopropyl-5-amino-6-fluoro-8-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Structure: A fluoroquinolone derivative with a pyrazolo-pyridine substituent.

- Molecular Weight : 443.18 g/mol.

- Key Features: Fluorine and methoxy groups enhance antimicrobial activity; amino groups improve solubility.

- Applications : Antimicrobial agent targeting DNA gyrase.

Compound 44 : (±)-1-Pentyl-(3-(1,2,3,4-tetrahydronaphthyl)aminomethyl)-1H-quinolin-4-one Hydrochloride

- Structure: 4-oxo-1,4-dihydroquinoline core with a tetrahydronaphthyl substituent.

- Molecular Weight : 375.20 g/mol (free base).

- Key Features : Hydrophobic pentyl chain enhances membrane permeability.

- Applications: Potential CNS-targeting agent due to lipophilicity.

sGC-Activating Dihydroquinoxalinones

- Structure: 3,4-dihydroquinoxalin-2(1H)-one derivatives with varied substituents (e.g., nitro, alkyl).

- Key Features: Designed for hydrogen bonding with sGC’s H-NOX domain.

- Applications : Cardiovascular therapeutics (e.g., hypertension).

Activité Biologique

7-Amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the quinoxaline family, which is known for its pharmacological potential. The synthesis of 7-amino-3,4-dihydroquinoxalin-2(1H)-one typically involves cyclization reactions of appropriate precursors, often employing methods that enhance solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound encompasses several mechanisms:

The mechanisms through which 7-amino-3,4-dihydroquinoxalin-2(1H)-one exerts its biological effects include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating pathways associated with hypoxia-inducible factors (HIFs). It suppresses HIF-1α expression, which is crucial for tumor survival under low oxygen conditions .

- Free Radical Generation : Similar quinoxaline derivatives have been shown to produce reactive oxygen species (ROS), leading to DNA damage in bacterial cells . This mechanism may also apply to its action against cancer cells.

- Inhibition of Enzymatic Activity : By inhibiting carbonic anhydrases, the compound disrupts cellular processes that rely on CO2 hydration and bicarbonate formation, affecting tumor growth and survival .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A comparative study evaluated the compound against various breast cancer cell lines under normoxic and hypoxic conditions. The results indicated significant growth inhibition and apoptosis induction at micromolar concentrations .

- Inhibition of Carbonic Anhydrases : A detailed investigation into its interaction with human CA isoforms revealed selective inhibition patterns that could be leveraged for therapeutic applications in diseases where these enzymes play a pivotal role .

Table 1: Cytotoxicity Profiles Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | MCF7 | 0.5 | Apoptosis induction |

| 7-Amino-3,4-dihydroquinoxalin-2(1H)-one | MDA-MB-231 | 1.0 | HIF-1α suppression |

| Related quinoxaline derivative | HEPG2 | 43 | Topoisomerase II inhibition |

Table 2: Inhibition of Carbonic Anhydrases

| Isoform | K(I) (nM) | Activity Level |

|---|---|---|

| hCA I | >10000 | No inhibition |

| hCA II | >10000 | No inhibition |

| hCA VII | 480 | Strong inhibition |

| hCA IX | 16.1 | Moderate inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-amino-3,4-dihydroquinoxalin-2(1H)-one dihydrochloride?

- Methodology : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamines with activated pyruvate derivatives. For example, nitrosation of 3,4-dihydroquinoxalin-2(1H)-one in a mixed acetic acid/water solvent with sodium nitrite at 0–5°C yields intermediates like 4-amino derivatives, followed by HCl treatment to form the dihydrochloride salt . Alternatively, regioselective cyclocondensation using o-phenylenediamines and p-chlorobenzoylpyruvate derivatives (e.g., in DMF with additives like sp-TsOH or HOBt/DIC) provides controlled access to regioisomers .

- Key Conditions : Reaction temperatures (0–5°C for nitrosation), solvent systems (acetic acid/water or DMF), and stoichiometric control of sodium nitrite/HCl.

Q. How is the compound characterized to confirm its structure and purity?

- Methodology : Advanced NMR techniques (HSQC, NOESY, HMBC) are critical for resolving regioisomeric ambiguity in substituted derivatives . LCMS is used to verify molecular weight (e.g., m/z 178.1 for intermediates) , while polar surface area (52.6 Ų) and logP (1.1) provide physicochemical validation . Purity is assessed via HPLC with UV detection, particularly for detecting regioisomeric by-products .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Guidelines : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use PPE (gloves, goggles, lab coats), ensure ventilation, and avoid skin/eye contact. Emergency procedures include rinsing with water for 15+ minutes and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of substituted 3,4-dihydroquinoxalin-2(1H)-one derivatives?

- Methodology : Regioselectivity is switchable using additives:

- SYN selectivity : Achieved with sp-TsOH in DMF, favoring cyclization at the electron-rich amine .

- ANTI selectivity : Employ HOBt/DIC to activate carbonyl groups, directing substitution to the less hindered position .

- Yields : 72–97% regioselectivity observed for monosubstituted o-phenylenediamines (-OMe, -F, -Cl) .

Q. What methodologies exist for evaluating the biological activity of this compound as a soluble guanylate cyclase (sGC) activator?

- Assays :

- In vitro sGC activation : Measure cGMP production in cell lysates using ELISA or fluorescence-based kits .

- Structure-activity relationship (SAR) : Modify the amino or dihydroquinoxalinone core to assess potency. For example, fluorinated analogs (e.g., 7-trifluoromethyl derivatives) enhance metabolic stability .

- Key Findings : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CN) show enhanced sGC activation due to improved π-stacking with the enzyme’s heme domain .

Q. What are the mechanistic explanations for observed regiochemical outcomes in cyclocondensation reactions?

- Proposed Mechanism :

Acid-catalyzed pathway (sp-TsOH) : Protonation of the carbonyl oxygen increases electrophilicity, favoring nucleophilic attack by the more reactive amine .

Carbodiimide activation (HOBt/DIC) : Forms active esters, directing cyclization via steric control rather than electronic effects .

- Supporting Data : NMR studies of intermediates confirm regiochemical assignments, with NOESY correlations resolving spatial proximity of substituents .

Q. What analytical strategies are recommended for detecting and quantifying synthetic by-products?

- Techniques :

- LC-MS/MS : Identifies trace impurities (e.g., desfluoro compounds or ethylenediamine adducts) with detection limits <0.1% .

- Chiral HPLC : Resolves enantiomeric by-products in asymmetric syntheses (e.g., (3R)-isopropyl derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.